3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
OSM-S-569 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-569 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of approximately 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-569 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yields and reduce costs, as well as ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
OSM-S-569 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
OSM-S-569 has been primarily investigated for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . The compound’s ability to inhibit protein translation and activate the amino acid starvation response makes it a promising candidate for further research in malaria treatment .
Mechanism of Action
The mechanism of action of OSM-S-569 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-569 adduct . This reaction hijacking mechanism is specific to the parasite’s enzyme, with human asparaginyl-tRNA synthetase being much less susceptible .
Comparison with Similar Compounds
OSM-S-569 is structurally related to other aminothienopyrimidine compounds, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-569 has unique structural features that contribute to its specific activity and selectivity . Other similar compounds include various aminothienopyrimidine derivatives that have been explored for their antimalarial properties .
List of Similar Compounds
- OSM-S-106
- TCMDC-1352947
- Various aminothienopyrimidine derivatives
OSM-S-569 stands out due to its specific inhibition mechanism and its potential for low resistance development, making it a valuable compound for further research and development in the fight against malaria.
Properties
Molecular Formula |
C20H17F2N5O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H17F2N5O/c21-20(22)28-16-8-6-15(7-9-16)18-25-26-19-17(24-12-13-27(18)19)23-11-10-14-4-2-1-3-5-14/h1-9,12-13,20H,10-11H2,(H,23,24) |
InChI Key |
JFZKBRTVRMLMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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